5-tert-butylthiophene-3-sulfonyl chloride
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Overview
Description
5-tert-butylthiophene-3-sulfonyl chloride is an organosulfur compound with the molecular formula C10H13ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a tert-butyl group at the 5-position and a sulfonyl chloride group at the 3-position of the thiophene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butylthiophene-3-sulfonyl chloride typically involves the sulfonation of 5-tert-butylthiophene followed by chlorination. One common method is as follows:
Sulfonation: 5-tert-butylthiophene is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl group at the 3-position.
Chlorination: The resulting sulfonic acid derivative is then treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert the sulfonic acid group to a sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-butylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
5-tert-butylthiophene-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and developing bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butylthiophene-3-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
5-tert-butylthiophene-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.
5-tert-butylthiophene-3-sulfonic acid: The sulfonic acid derivative of 5-tert-butylthiophene.
Thiophene-3-sulfonyl chloride: Lacks the tert-butyl group, making it less sterically hindered.
Uniqueness
5-tert-butylthiophene-3-sulfonyl chloride is unique due to the combination of the tert-butyl group and the sulfonyl chloride group on the thiophene ring. This unique structure imparts specific reactivity and steric properties, making it valuable in the synthesis of complex molecules and in applications requiring selective reactivity.
Properties
CAS No. |
2694745-27-0 |
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Molecular Formula |
C8H11ClO2S2 |
Molecular Weight |
238.8 |
Purity |
95 |
Origin of Product |
United States |
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